molecular formula C14H17BrN2O B6268794 3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide CAS No. 476491-47-1

3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide

Cat. No. B6268794
CAS RN: 476491-47-1
M. Wt: 309.2
InChI Key:
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 4-(Piperidin-4-yl)phenol hydrobromide has a molecular weight of 258.16 .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, some piperidine derivatives have been found to have inhibitory bioactivity in HepG2 cells .

Safety and Hazards

Safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure. For example, 4-(Piperidin-4-yl)phenol hydrobromide has hazard statements H302,H315,H319,H335 .

Future Directions

The future directions of research into piperidine derivatives are likely to continue to focus on their synthesis and potential applications in pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves the reaction of piperidine with 1,2-dihydroisoquinoline-1,3-dione in the presence of hydrobromic acid.", "Starting Materials": [ "Piperidine", "1,2-dihydroisoquinoline-1,3-dione", "Hydrobromic acid" ], "Reaction": [ "Add piperidine to a solution of 1,2-dihydroisoquinoline-1,3-dione in anhydrous ethanol", "Heat the mixture at reflux for several hours", "Add hydrobromic acid to the reaction mixture and continue heating at reflux for several more hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold ethanol and dry under vacuum to obtain 3-(piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide" ] }

CAS RN

476491-47-1

Molecular Formula

C14H17BrN2O

Molecular Weight

309.2

Purity

95

Origin of Product

United States

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